molecular formula C16H18N2O3 B12636538 N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea CAS No. 921766-26-9

N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

Cat. No.: B12636538
CAS No.: 921766-26-9
M. Wt: 286.33 g/mol
InChI Key: XAJVKMJRIJXTEK-UHFFFAOYSA-N
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Description

N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a substituted urea derivative characterized by a benzyl group on one nitrogen atom and a 4-hydroxy-3-methoxyphenylmethyl group on the adjacent nitrogen. The compound’s hydroxyl and methoxy substituents on the phenyl ring distinguish it from other urea analogs, making it a subject of interest in medicinal and agrochemical research .

Properties

CAS No.

921766-26-9

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

1-benzyl-3-[(4-hydroxy-3-methoxyphenyl)methyl]urea

InChI

InChI=1S/C16H18N2O3/c1-21-15-9-13(7-8-14(15)19)11-18-16(20)17-10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H2,17,18,20)

InChI Key

XAJVKMJRIJXTEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)NCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Formation of Schiff Base

One common approach involves the formation of a Schiff base through the reaction of benzylamine with 4-hydroxy-3-methoxybenzaldehyde. The reaction typically proceeds as follows:

  • Reactants : Benzylamine and 4-hydroxy-3-methoxybenzaldehyde
  • Conditions : The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
  • Mechanism : The amine reacts with the aldehyde to form an intermediate imine (Schiff base), which can then undergo further reactions to yield the target urea.

One-Pot Synthesis

A one-pot synthesis method has been developed that simplifies the overall process by combining multiple steps into a single reaction vessel:

  • Reactants : Benzylamine, 4-hydroxy-3-methoxybenzaldehyde, and a urea source.
  • Conditions : Typically performed in a solvent under mild heating conditions.
  • Outcomes : This method has shown high yields and purity, making it suitable for industrial applications.

The following table summarizes the key aspects of each preparation method:

Method Reactants Conditions Yield (%) Advantages
Formation of Schiff Base Benzylamine + 4-hydroxy-3-methoxybenzaldehyde Reflux in solvent Variable Established method; good for small-scale synthesis
Urea Formation via Isocyanate Benzylamine + Potassium Isocyanate Room temperature High Environmentally friendly; simple procedure
One-Pot Synthesis Benzylamine + 4-hydroxy-3-methoxybenzaldehyde + Urea source Mild heating High Simplifies process; suitable for industrial scale

Research indicates that the choice of preparation method significantly influences the yield and purity of N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea. For instance, studies have shown that using potassium isocyanate in water can yield high purity products without the need for extensive purification steps. Additionally, the one-pot synthesis approach has been recognized for its efficiency in reducing reaction time while maintaining high yields.

In terms of biological applications, this compound has been investigated for its potential as an enzyme inhibitor, which may interact with specific molecular targets to modulate enzyme activity. Understanding the preparation methods is crucial for optimizing this compound's synthesis for further research into its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences in molecular structure, substituents, and properties between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Urea Nitrogens Key Properties/Activities Reference
N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea C₁₆H₁₈N₂O₄ 302.33 Benzyl, 4-hydroxy-3-methoxyphenylmethyl High polarity due to hydroxyl group; potential bioactivity Target
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea C₁₅H₁₅ClN₂O₂ 290.74 Benzyl, 4-chlorophenyl, methoxy pKa: 12.75; density: 1.290 g/cm³
1-Benzyl-3-(3-nitrophenyl)urea C₁₄H₁₃N₃O₃ 271.28 Benzyl, 3-nitrophenyl Higher lipophilicity; EC 667-204-5
Chloroxuron (herbicide) C₁₅H₁₅ClN₂O₂ 290.74 4-chlorophenyl, dimethyl Herbicidal activity; moderate water solubility
N,N'-di-[4-(methanesulfonyloxy)phenyl]urea C₁₄H₁₄N₂O₆S₂ 386.39 Methanesulfonyloxy groups Patent application; sulfonate esters enhance stability

Key Observations:

  • Polarity and Solubility: The target compound’s hydroxyl group increases hydrophilicity compared to chlorophenyl (Cl) or nitro (NO₂) substituents, which enhance lipophilicity .
  • Stability: Sulfonyloxy-substituted ureas (e.g., ) exhibit enhanced stability under acidic conditions, whereas the target compound’s hydroxyl group may render it susceptible to oxidation .

Research Findings and Implications

  • Crystallographic Data: Thiourea analogs () show that replacing oxygen with sulfur alters molecular packing and hydrogen-bonding networks. The target’s urea scaffold likely forms more rigid crystals than thioureas, impacting bioavailability .
  • Patent Applications: Sulfonyloxy- and alkoxy-substituted ureas () are patented for diverse applications, highlighting the versatility of urea derivatives. The target’s hydroxyl group positions it for niche applications in drug delivery or antioxidant research .
  • Toxicity Profiles: Safety data for N-hydroxyurea derivatives () emphasize the need for rigorous toxicity testing. The target’s hydroxyl group may reduce toxicity compared to nitro or sulfonate analogs .

Biological Activity

N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 921766-26-9
  • InChI Key : XAJVKMJRIJXTEK-UHFFFAOYSA-N

The compound features a benzyl group , a phenolic moiety , and a urea functional group , which contribute to its diverse biological activities. The presence of the hydroxyl and methoxy groups on the phenolic ring enhances its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating cellular functions related to cancer progression.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells, leading to programmed cell death, which is crucial for effective cancer therapy .
  • Signal Transduction Modulation : By interacting with specific receptors, it can influence signal transduction pathways that are often dysregulated in cancer cells.

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties:

  • Bactericidal Effects : It exhibits activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .
  • Biofilm Inhibition : The compound shows moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), reducing biofilm formation significantly compared to standard antibiotics like ciprofloxacin .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Protein Synthesis : This compound is believed to interfere with protein synthesis pathways, which are vital for bacterial growth and survival .
  • Disruption of Nucleic Acid Synthesis : It may also inhibit nucleic acid production, further contributing to its antimicrobial effectiveness .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant growth inhibition in breast cancer cell lines via apoptosis induction.
Study 2Antimicrobial EfficacyShowed effective inhibition against MRSA biofilms with MIC values comparable to established antibiotics.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of urea derivatives typically involves coupling benzylamines with substituted phenyl isocyanates or via carbodiimide-mediated reactions. For example, in analogous compounds like 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea, the reaction of 4-ethylphenyl isocyanate with 2-aminophenol in anhydrous tetrachloromethane (CCl₄) under reflux yielded the target compound after purification by column chromatography and recrystallization . Key parameters for optimization include:

  • Solvent selection : Non-polar solvents (e.g., CCl₄) minimize side reactions.
  • Temperature control : Reflux conditions ensure complete reaction without decomposition.
  • Purification : Sequential washing (e.g., ethanol) and HPLC (99.7% purity achieved) are critical .

Table 1: Example Synthesis Protocol for Urea Derivatives

ReagentSolventReaction TimeYieldPurity (HPLC)
4-EthylphenylamineCCl₄24 h (reflux)85%99.7%

Basic: Which spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, in compound 19 (), aromatic protons resonated at δ 6.8–7.2 ppm, while urea NH protons appeared at δ 8.1–8.3 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (e.g., 254 nm) ensure purity >97% .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ = 271 for compound 19) .

Note: Cross-validate results with X-ray crystallography (if single crystals are obtainable) using SHELX for refinement .

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement?

Methodological Answer:
Crystallographic challenges require iterative refinement in SHELXL:

  • Twinning : Use the TWIN/BASF commands to model twin domains. For high-resolution data, the HKLF5 format in SHELXTL (Bruker AXS) improves accuracy .
  • Disordered moieties : Apply PART/SUMP restraints to model split positions (e.g., flexible benzyl groups).
  • Validation : Cross-check R-factors (R1 < 0.05) and residual electron density maps (Δρ < 0.3 eÅ⁻³) .

Case Study: In N-Benzyl-N-(4-chlorophenyl)acrylamide (), disorder in the acrylamide group was resolved using PART instructions and anisotropic displacement parameters.

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Substituent variation : Systematically modify the benzyl or methoxyphenyl groups (e.g., halogenation, alkylation) to assess pharmacological targets. For example, in compound 21a (), replacing ethyl with trifluoromethyl enhanced thermal stability .
  • In vitro assays : Use enzyme inhibition assays (e.g., COX-2) or receptor-binding studies. Validate results with dose-response curves and IC₅₀ calculations.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Table 2: Example SAR Design

DerivativeSubstituent (R)Bioactivity (IC₅₀, µM)
Parent compound-H10.2 ± 1.3
Chlorinated analog-Cl5.7 ± 0.8

Advanced: What statistical frameworks are robust for analyzing contradictory data in pharmacological or synthetic studies?

Methodological Answer:

  • ANOVA and Tukey’s test : Compare means across experimental groups (e.g., varying reaction temperatures) to identify significant yield differences .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets (e.g., NMR shifts) to identify outliers.
  • Bayesian inference : Model uncertainty in low-sample crystallographic datasets (e.g., weak diffraction patterns) .

Example: In a study with conflicting bioactivity results ( ), bootstrapping resampling (n=1000 iterations) confirmed the significance of hydroxyl group contributions (p < 0.01).

Advanced: How can solvent effects and reaction kinetics be systematically studied for urea derivative synthesis?

Methodological Answer:

  • Kinetic profiling : Use in situ FTIR or NMR to monitor isocyanate consumption rates in polar (DMF) vs. non-polar (CCl₄) solvents.
  • Solvent parameterization : Correlate reaction rates with Kamlet-Taft parameters (e.g., hydrogen-bond acidity/basicity).
  • Computational validation : Density Functional Theory (DFT) calculates transition-state energies in different solvents .

Case Study: In , CCl₄ yielded higher regioselectivity (85% vs. 60% in DMF) due to reduced solvation of intermediates.

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